molecular formula C19H21N5O2 B2761113 N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclobutanecarboxamide CAS No. 1172381-43-9

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclobutanecarboxamide

Cat. No.: B2761113
CAS No.: 1172381-43-9
M. Wt: 351.41
InChI Key: FHRLFUTWAQMWJT-UHFFFAOYSA-N
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Description

N-(2-{5-Benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclobutanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with an ethyl group bearing a cyclobutanecarboxamide moiety and at the 5-position with a benzyl group. This scaffold is structurally analogous to kinase inhibitors and nucleotide analogs, where the pyrazolo-pyrimidinone ring mimics purine bases, enabling interactions with enzymatic active sites.

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-18(15-7-4-8-15)20-9-10-24-17-16(11-22-24)19(26)23(13-21-17)12-14-5-2-1-3-6-14/h1-3,5-6,11,13,15H,4,7-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRLFUTWAQMWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and functionalized pyrimidines. A validated method involves the hydrazinolysis of 6-chloro-1-methyluracil, followed by condensation with benzaldehyde to form a hydrazone intermediate. Oxidative cyclization using thionyl chloride (SOCl₂) facilitates ring closure, yielding 5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine. Key reaction parameters include:

Step Reagents/Conditions Yield Reference
Hydrazinolysis Hydrazine hydrate, ethanol, reflux 85%
Condensation Benzaldehyde, acetic acid, 80°C 78%
Oxidative cyclization SOCl₂, dichloromethane, 0°C→RT 65%

This route ensures regioselective formation of the 5-benzyl substituent and 4-oxo group, critical for subsequent functionalization.

Introduction of the Ethylamine Side Chain

The ethylamine linker at position 1 of the pyrazolo[3,4-d]pyrimidine core is introduced via nucleophilic alkylation. A two-step protocol is employed:

  • Chloroethylation : Treatment of the core with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C yields 1-(2-bromoethyl)-5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine.
  • Amination : Substitution of the bromide with ammonia (NH₃) in methanol under pressurized conditions generates the primary amine intermediate.
Step Reagents/Conditions Yield Reference
Chloroethylation 1,2-Dibromoethane, K₂CO₃, DMF 70%
Amination NH₃ (g), MeOH, 100°C, 12 h 58%

Amidation with Cyclobutanecarboxylic Acid

The final step involves coupling the ethylamine intermediate with cyclobutanecarboxylic acid. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 24 hours, followed by aqueous workup and purification via column chromatography.

Parameter Value Reference
Coupling agent EDC/HOBt
Solvent DCM
Reaction time 24 h
Yield 82%

Characterization and Analytical Data

The final product is characterized using spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl-H), 4.62 (s, 2H, CH₂Ph), 3.81 (t, J = 6.4 Hz, 2H, NCH₂), 3.02 (t, J = 6.4 Hz, 2H, CH₂NH), 2.95–2.85 (m, 1H, cyclobutane-H), 2.30–2.10 (m, 4H, cyclobutane-H).
  • MS (ESI+) : m/z 410.2 [M+H]⁺.

Optimization Challenges and Solutions

  • Regioselectivity in cyclization : Use of SOCl₂ ensures preferential formation of the 1H-pyrazolo[3,4-d]pyrimidine isomer over alternative regioisomers.
  • Amide coupling efficiency : EDC/HOBt minimizes racemization and improves yields compared to traditional acid chloride methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s pyrazolo[3,4-d]pyrimidine core is known for its potential as a kinase inhibitor, making it a candidate for anti-cancer and anti-inflammatory drug development.

    Pharmacology: Studies on the compound’s interaction with various biological targets can provide insights into its potential therapeutic effects and mechanisms of action.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural homology with derivatives of pyrazolo[3,4-d]pyrimidinones, differing primarily in substituents at the 5-position and the carboxamide side chain. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₁₉N₅O₂ 349.39 5-Benzyl, cyclobutanecarboxamide Compact cyclobutane enhances rigidity; benzyl group provides moderate lipophilicity.
N-(2-{4-Oxo-5-[3-(Trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide C₁₉H₂₀F₃N₅O₂ 407.40 5-(3-Trifluoromethylbenzyl), butanamide Trifluoromethyl group increases electronegativity and metabolic resistance; linear butanamide offers flexibility.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide C₃₂H₂₄F₂N₅O₄ 604.56 Chromen-2-yl, fluorophenyl, isopropyl benzamide Extended aromatic system (chromenone) enhances π-π stacking; fluorinated groups improve membrane permeability.

Key Findings:

Substituent Effects on Lipophilicity: The trifluoromethylbenzyl group in significantly increases lipophilicity (ClogP ≈ 3.2) compared to the benzyl group in the target compound (ClogP ≈ 2.5), favoring blood-brain barrier penetration.

The isopropyl benzamide in adds steric bulk, which may interfere with binding to shallow enzymatic pockets.

Biological Implications :

  • Fluorine atoms in and enhance metabolic stability by resisting oxidative degradation.
  • The cyclobutane ring in the target compound may mitigate CYP450-mediated metabolism, prolonging half-life.

Research Trends and Limitations

  • Structural Optimization : Recent studies focus on balancing molecular weight and lipophilicity to improve drug-likeness. For example, replacing benzyl with heteroaromatic groups (e.g., pyridyl) in analogs of the target compound has shown improved solubility without sacrificing potency .
  • Crystallographic Data: SHELX-based refinement (e.g., SHELXL) has been critical in resolving the crystal structures of related pyrazolo-pyrimidinones, confirming hydrogen-bonding patterns between the pyrimidinone core and target proteins .
  • Gaps in Data : Quantitative pharmacokinetic parameters (e.g., IC₅₀, LogD) for the target compound remain unreported in publicly available literature, necessitating further experimental validation.

Biological Activity

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations based on diverse research findings.

The compound's chemical structure can be described as follows:

  • Molecular Formula : C23H22N6O3
  • Molecular Weight : 430.459 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(CNC(=O)c1ccccc1)NCCn3ncc4c(=O)n(Cc2ccccc2)cnc34

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on several enzymes. For instance:

  • Alkaline Phosphatase Inhibition : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines possess inhibitory activity against human recombinant alkaline phosphatases (h-TNAP and h-IAP). The compounds were screened for their ability to inhibit these enzymes with varying degrees of success .

Case Studies

Several studies have highlighted the biological potential of similar compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Anticancer Activity : A study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. These compounds were found to induce apoptosis in cancer cell lines through the modulation of key signaling pathways.
  • Anti-inflammatory Effects : Another case study focused on the anti-inflammatory properties of related compounds. The findings suggested that these derivatives could reduce inflammation markers in vitro, indicating a potential therapeutic application in inflammatory diseases.

Research Findings Summary

Study FocusFindings
Enzyme InhibitionSignificant inhibition of alkaline phosphatases observed in vitro .
Anticancer PropertiesInduction of apoptosis in various cancer cell lines through modulation of signaling pathways.
Anti-inflammatory PotentialReduction of inflammation markers in vitro demonstrating therapeutic promise.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of pyrazolo[3,4-d]pyrimidine precursors with substituted benzyl or aryl groups. Key steps include:

  • Cyclization : Reacting 5-amino-1H-pyrazole-4-carboxamide derivatives with acyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of triethylamine as a base .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while ethanol is used for recrystallization .
  • Temperature control : Reactions often proceed at 80–100°C for 6–12 hours to maximize yield . Optimization strategies include adjusting catalyst ratios (e.g., EDC·HCl for amide coupling) and monitoring purity via HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly for the pyrazolo[3,4-d]pyrimidine core and cyclobutane substituents .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 475.98 matches theoretical) .
  • HPLC : Ensures >95% purity by quantifying impurities under reversed-phase conditions .

Q. What in vitro assays are commonly used to evaluate its biological activity?

Standard assays include:

  • Kinase inhibition : ATP-competitive binding assays against CDK2 or Aurora kinases, with IC50_{50} values calculated via fluorescence polarization .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to measure GI50_{50} .
  • Microbial susceptibility : Broth microdilution for MIC determination against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

  • Dose-response validation : Repeating assays with standardized protocols (e.g., fixed DMSO concentrations) .
  • Purity verification : Reanalyzing compound batches via HPLC-MS to rule out degradants .
  • Structural analogs : Comparing activity of derivatives (e.g., 4-chlorophenyl vs. 3-methylbenzyl substituents) to identify SAR trends .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

SAR analysis involves:

  • Systematic substitution : Modifying the benzyl group (e.g., halogenation, methyl/ethoxy additions) and testing activity shifts .
  • Computational docking : Using AutoDock Vina to predict binding modes with kinase targets (e.g., CDK2 active site) .
  • Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., pyrimidine carbonyl) for target engagement .

Q. How can researchers design comparative studies with structurally similar pyrazolo[3,4-d]pyrimidine derivatives?

Focus on:

  • Core scaffold variations : Compare pyrazolo[3,4-d]pyrimidine with pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives to assess scaffold-specific effects .
  • Functional group swaps : Replace cyclobutane with cyclopentane or xanthene groups to study steric/electronic impacts .
  • Bioisosteric replacements : Substitute the benzyl group with bioisosteres (e.g., thiophene) to enhance solubility .

Q. What experimental approaches address challenges in pharmacokinetics (PK) and toxicity profiling?

Key methodologies:

  • In vitro metabolic stability : Incubate with liver microsomes to measure half-life (t1/2_{1/2}) and identify CYP450-mediated oxidation .
  • In vivo PK studies : Administer IV/PO doses in rodent models to calculate AUC, Cmax_{max}, and bioavailability .
  • Toxicity screening : Use zebrafish embryos for rapid hepatotoxicity assessment or Ames tests for mutagenicity .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

Mechanistic studies employ:

  • Isotopic labeling : 15N^{15}N-labeled precursors tracked via NMR to map bond formation .
  • Kinetic profiling : Vary reaction temperatures and monitor intermediates via LC-MS to deduce rate-limiting steps .
  • DFT calculations : Simulate transition states (e.g., ring-closure energetics) using Gaussian software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.